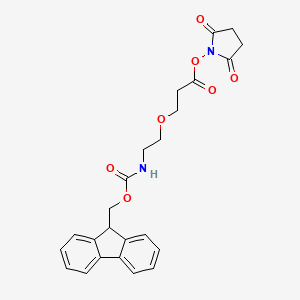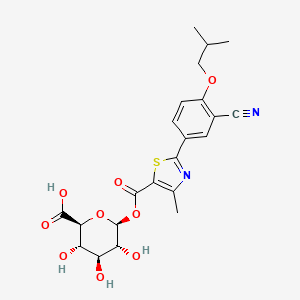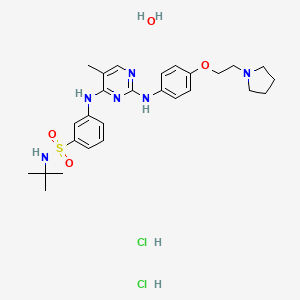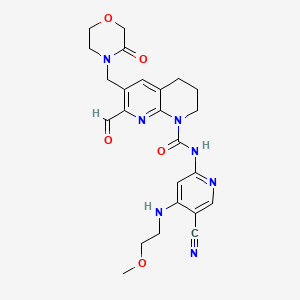
Fmoc-PEG1-NHS ester
Overview
Description
Fmoc-PEG1-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .
Molecular Structure Analysis
The molecular structure of Fmoc-PEG1-NHS ester consists of an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .Chemical Reactions Analysis
The chemical reactions involving Fmoc-PEG1-NHS ester primarily involve the deprotection of the Fmoc group under basic conditions to obtain the free amine . This free amine can then be used for further conjugations .Physical And Chemical Properties Analysis
Fmoc-PEG1-NHS ester has a molecular weight of 452.5 g/mol . It is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Protein Labeling
The NHS ester present in Fmoc-PEG1-NHS ester can react with the primary amines (-NH2) present in proteins . This makes it a useful tool in protein labeling, allowing researchers to attach various probes, tags, or other molecules to proteins for detection or purification purposes.
Oligonucleotide Labeling
Similar to protein labeling, the NHS ester in Fmoc-PEG1-NHS ester can also react with the primary amines present in amine-modified oligonucleotides . This allows for the labeling of these oligonucleotides with various tags or probes, which can be useful in techniques such as fluorescence in situ hybridization (FISH) or other nucleic acid detection methods.
Drug Delivery
The hydrophilic PEG spacer in Fmoc-PEG1-NHS ester can increase the solubility of drug molecules in aqueous media . This can be particularly useful in drug delivery applications, where improving the solubility of drug molecules can enhance their bioavailability and therapeutic efficacy.
Surface Modification
Fmoc-PEG1-NHS ester can be used to modify the surface of various materials, such as nanoparticles or medical devices . The PEG spacer can create a hydrophilic surface, which can reduce non-specific binding and improve the biocompatibility of the material.
Bioconjugation
The Fmoc-protected amine in Fmoc-PEG1-NHS ester can be deprotected under basic conditions to obtain a free amine . This free amine can then be used for further conjugations, allowing for the attachment of various molecules for bioconjugation purposes.
Antibody-Drug Conjugates (ADCs)
Fmoc-PEG1-NHS ester can be used in the creation of antibody-drug conjugates (ADCs) . The NHS ester can react with the primary amines present in antibodies, allowing for the attachment of drug molecules. This can result in targeted drug delivery, improving the therapeutic efficacy and reducing the side effects of the drug.
Future Directions
Fmoc-PEG1-NHS ester has potential applications in the field of drug delivery . Due to its structural characteristics at the nanoscale level, it holds great promise for applications in biomedicine . The synthesized nanocarriers have a great potential for drug delivery systems, with high loading capacity, and excellent complex stability in water critical for biocompatibility .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c27-21-9-10-22(28)26(21)33-23(29)11-13-31-14-12-25-24(30)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPXUJXGIVJFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112382 | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-PEG1-NHS ester | |
CAS RN |
1807521-05-6 | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)




![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)



![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)